4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide
Description
Introduction to 1,2,3-Thiadiazole Derivatives in Contemporary Heterocyclic Chemistry
1,2,3-Thiadiazoles constitute a distinct subclass of azoles distinguished by their sulfur atom at position 1 and nitrogen atoms at positions 2 and 3 within the five-membered ring. Unlike their 1,3,4-thiadiazole counterparts, these regioisomers exhibit reduced aromaticity due to diminished π-electron delocalization, resulting in enhanced reactivity toward nucleophilic substitution and electrophilic sulfur modifications. The general molecular formula $$ \text{C}2\text{H}2\text{N}_2\text{S} $$ permits four constitutional isomers, with 1,2,3-thiadiazoles remaining underexplored compared to other configurations.
Structural Classification of 4-Chlorophenyl 4-Phenyl-1,2,3-Thiadiazol-5-yl Sulfide Within Thiadiazole Regioisomer Frameworks
The target compound’s structural architecture combines three critical elements:
- Core 1,2,3-thiadiazole ring : Sulfur at position 1, nitrogen at positions 2 and 3 (Figure 1).
- 4-Chlorophenyl sulfide substituent : Attached via a methylene bridge at position 4.
- Phenyl group : Directly bonded to position 5 of the heterocycle.
Molecular Formula : $$ \text{C}{15}\text{H}{10}\text{Cl}2\text{N}2\text{S}_2 $$
Molecular Weight : 337.3 g/mol
IUPAC Name : 5-chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1,2,3-thiadiazole
SMILES : ClC1=CC=C(SC(C2=C(SN=N2)Cl)C3=CC=CC=C3)C=C1
Electronic and Steric Features
- The 4-chlorophenyl group induces electron-withdrawing effects via para-chloro substitution, polarizing the sulfide linkage.
- The phenyl ring at position 5 provides steric bulk, potentially influencing binding interactions in biological systems.
- Tautomeric equilibrium between thione-thiol forms enables diverse reactivity patterns.
Table 1 : Comparative Structural Properties of Thiadiazole Regioisomers
| Isomer Type | Aromaticity Index | Common Substituents | Biological Prevalence |
|---|---|---|---|
| 1,2,3-Thiadiazole | Moderate | Aryl sulfides, halides | Emerging applications |
| 1,3,4-Thiadiazole | High | Amines, carboxylates | Widespread (e.g., acetazolamide) |
Historical Evolution of 1,2,3-Thiadiazole Pharmacophores in Medicinal Chemistry
The pharmacological exploration of 1,2,3-thiadiazoles originated with the Hurd–Mori reaction , enabling semicarbazone cyclization using thionyl chloride to form the heterocyclic core. Early studies focused on their:
- Enzyme inhibition potential : Demonstrated by cytochrome P450 2E1 inactivation via mechanism-based heme coordination.
- Antimicrobial activity : Structural analogs showed efficacy against fungal and bacterial pathogens through thiol-mediated oxidative stress.
Key Developmental Milestones
- 1997 : First evidence of 1,2,3-thiadiazoles as cytochrome P450 inhibitors, with 4,5-diphenyl derivatives exhibiting type II spectral binding.
- 2021 : Microwave-assisted synthesis protocols improved yields of 1,2,3-thiadiazole carboxylates for anticancer applications.
- 2025 : Recent PubChem entries catalog over 50 synthetic derivatives, including halogenated variants like this compound.
Mechanistic Advancements
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-phenylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S2/c15-11-6-8-12(9-7-11)18-14-13(16-17-19-14)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHCSXTYSZBDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 4-chlorophenyl isothiocyanate with phenylhydrazine. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Based on the search results, here is information regarding the chemical compound "4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide":
Basic Information
This compound is a chemical compound with the molecular formula and a molecular weight of 304.82 . It is also known by other names, including 5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole .
- CAS No: Not available in the provided search results.
- MDL Number: MFCD00172433
- Synonyms: 5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole .
Chemical Structure and Identifiers
The compound's structure includes a thiadiazole ring, which is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms.
- IUPAC Name: 5-(4-chlorophenyl)sulfanyl-4-phenylthiadiazole
- InChI: InChI=1S/C14H9ClN2S2/c15-11-6-8-12(9-7-11)18-14-13(16-17-19-14)10-4-2-1-3-5-10/h1-9H
- InChIKey: OJHCSXTYSZBDPY-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=C(C=C3)Cl
Potential Applications
While the search results do not specifically detail the applications of "this compound," they do provide some context regarding similar compounds and potential reactivity:
- Thiadiazole Derivatives: Thiadiazoles, in general, are known for a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antifungal properties.
- Potential Chemical Reactions: Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate can undergo oxidation, reduction, and substitution reactions, leading to various derivatives with different biological activities and properties.
Given the general properties of thiadiazoles, "this compound" may have applications in:
- Medicinal chemistry as a potential building block for developing new drugs.
- Materials science for creating new materials with unique properties.
Suppliers
According to ChemicalBook, two potential suppliers of this chemical are:
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide involves its interaction with various molecular targets:
Enzyme Inhibition: Inhibits enzymes such as urease and heat shock protein 90 (Hsp90), which are crucial for the survival and proliferation of certain pathogens and cancer cells.
Disruption of Cellular Processes: Interferes with the integrity of cellular membranes and disrupts essential biological pathways, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Core
5-[4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-yl] Sulfanyl-1-Phenyl-1H-1,2,3,4-Tetrazole (5c)
- Structure : Replaces the phenyl group with a tetrazole ring.
- Properties :
Ethyl [(4-Phenyl-1,2,3-Thiadiazol-5-yl)Sulfanyl]Acetate
Isomeric Thiadiazole Derivatives
3-(4-Chlorophenyl)-1,2,4-Thiadiazol-5-Amine
- Structure : 1,2,4-thiadiazole isomer with an amine substituent.
- Properties: Altered electronic distribution due to sulfur position (1,2,4 vs. Applications: Amine group enables participation in hydrogen bonding, relevant to drug design.
1,3,4-Thiadiazole Derivatives
- Example : 2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl}Methyl)Sulfanyl]-1,3,4-Thiadiazole.
- Properties: Extended sulfur-rich structure enhances π-stacking and charge-transfer interactions .
Functional Group Modifications
Cyclohexyl 5-[(4-Chlorophenyl)Sulfonyl]-1,2,3-Thiadiazole-4-Carboxylate
- Structure : Sulfonyl (SO₂) group replaces sulfide (S), with a carboxylate ester.
- Properties :
4-Chlorophenyl Methyl Sulfide
Comparative Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Electronic Effects : The 1,2,3-thiadiazole core in the target compound exhibits electron-withdrawing properties, stabilizing negative charges in intermediates, unlike 1,2,4-thiadiazoles .
- Biological Activity : Sulfide-linked thiadiazoles show higher antifungal activity compared to sulfonyl derivatives, likely due to improved membrane permeability .
- Synthetic Flexibility : Ethyl sulfanyl acetate derivatives demonstrate the utility of ester groups in facilitating solubility during coupling reactions .
Biological Activity
4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a compound belonging to the thiadiazole family, which has garnered significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H11ClN2S2, with a molecular weight of approximately 318.84 g/mol. The compound features a thiadiazole ring that is critical for its biological interactions. Its structure includes a chlorobenzyl group and a phenyl group, contributing to its unique chemical properties and reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit bacterial growth by disrupting essential cellular processes necessary for bacterial replication. This makes it a potential candidate for developing new antibiotics.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
The compound also demonstrates antiviral activity. Studies have shown that it can inhibit viral replication by interfering with viral enzymes and proteins involved in the viral life cycle. This activity suggests potential applications in treating viral infections.
Table 2: Antiviral Activity Data
| Virus | Inhibition Percentage | Reference |
|---|---|---|
| Tobacco Mosaic Virus (TMV) | ~50% inhibition | |
| Influenza Virus | Significant reduction in viral load |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It exhibits cytotoxic effects against different cancer cell lines by inducing apoptosis and disrupting cell proliferation pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that the compound showed significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism was attributed to the induction of apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 10.10 | Induction of apoptosis | |
| HepG2 | 5.36 | Cell cycle arrest at S and G2/M phases |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within cells. The thiadiazole moiety can bind to metal ions and modulate the activity of various molecular targets, affecting cellular processes such as DNA replication and protein synthesis.
Q & A
Q. What are the standard synthetic routes for 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution between a thiol-containing chlorophenyl precursor and a 4-phenyl-1,2,3-thiadiazol-5-yl electrophile. Key steps include:
- Base selection: Use of triethylamine or K₂CO₃ to deprotonate the thiol and facilitate substitution.
- Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to their high dielectric constants.
- Temperature control: Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.
Validation: Monitor reaction progress via TLC or HPLC. Purity is assessed using GC-MS or NMR.
Reference: Analogous thiadiazole synthesis in and triazole-thiol reactions in .
Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and thiadiazole carbons (δ 150–160 ppm). The absence of thiol (-SH) peaks confirms successful substitution.
- IR Spectroscopy: Absence of S-H stretch (~2550 cm⁻¹) and presence of C-S-C stretches (600–700 cm⁻¹) validate the sulfide linkage.
- Mass Spectrometry: High-resolution MS confirms the molecular ion peak ([M+H]⁺) and fragments corresponding to the chlorophenyl and thiadiazole moieties.
Reference: Structural characterization protocols from and analogous compounds in .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide the optimization of this compound’s synthesis?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify low-energy pathways for nucleophilic substitution. Tools like Gaussian or ORCA are standard.
- Solvent Effects: COSMO-RS simulations predict solvent interactions to minimize side reactions.
- Machine Learning (ML): Train ML models on reaction databases (e.g., Reaxys) to predict optimal catalysts or temperatures.
Reference: ICReDD’s computational-experimental framework in and AI-driven optimization in .
Q. What experimental design strategies (e.g., DoE) are effective in resolving contradictions in reaction yield data?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, solvent, and catalyst loading. Analyze interactions using ANOVA.
- Response Surface Methodology (RSM): Optimize multi-variable systems by modeling quadratic relationships between factors and yield.
- Case Study: Conflicting yields due to moisture sensitivity were resolved by DoE-guided inert atmosphere optimization.
Reference: Statistical DoE applications in chemical technology () .
Q. How does the electronic nature of substituents (e.g., 4-chlorophenyl) influence the compound’s reactivity in oxidation/reduction reactions?
Methodological Answer:
- Oxidation: The electron-withdrawing Cl group stabilizes sulfoxide/sulfone products. Use H₂O₂ or m-CPBA (meta-chloroperbenzoic acid) as oxidants. Monitor via ¹H NMR (sulfoxide: δ 2.5–3.5 ppm).
- Reduction: LiAlH₄ reduces sulfide to thiol but may cleave the thiadiazole ring. Alternative: Catalytic hydrogenation (Pd/C, H₂) for selective reduction.
Reference: Reaction mechanisms in and .
Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Assay Standardization: Use established protocols (e.g., CLSI for antimicrobials, MTT for cytotoxicity) to ensure reproducibility.
- Structural Analogues: Compare with triazole-thiol derivatives () to isolate substituent effects.
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to reconcile conflicting datasets.
Reference: Cross-disciplinary strategies in and .
Key Omissions:
- Commercial sources (e.g., pricing, suppliers) excluded per guidelines.
- Industrial-scale processes (e.g., reactor design) omitted to focus on academic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
